5-(Bis(4-carboxybenzyl)amino)isophthalic acid
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Overview
Description
5-(Bis(4-carboxybenzyl)amino)isophthalic acid is a semi-rigid tetracarboxylate ligand designed for the synthesis of novel flexible metal-organic frameworks (MOFs). This compound is known for its ability to form coordination polymers with various metal ions, leading to materials with unique structural and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bis(4-carboxybenzyl)amino)isophthalic acid typically involves the reaction of 5-aminoisophthalic acid with 4-carboxybenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-(Bis(4-carboxybenzyl)amino)isophthalic acid undergoes various chemical reactions, including:
Coordination Reactions: Forms coordination polymers with metal ions such as copper, zinc, manganese, cadmium, and lead.
Substitution Reactions: The amino and carboxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts (e.g., copper(II) acetate, zinc nitrate) and solvents like DMF or water under hydrothermal conditions.
Substitution Reactions: Involve reagents like acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Coordination Polymers: Metal-organic frameworks with unique structural properties.
Substituted Derivatives:
Scientific Research Applications
5-(Bis(4-carboxybenzyl)amino)isophthalic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(Bis(4-carboxybenzyl)amino)isophthalic acid involves its ability to coordinate with metal ions through its carboxylate and amino groups. This coordination leads to the formation of stable metal-organic frameworks with unique structural properties. The molecular targets include metal ions, and the pathways involved are primarily coordination and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
5-(3,5-Dicarboxybenzyloxy)isophthalic acid: Another tetracarboxylate ligand used in the synthesis of metal-organic frameworks.
5,5’-(1H-1,2,3-Triazole-1,4-diyl)diisophthalic acid: A similar compound with different functional groups, leading to distinct structural properties.
Uniqueness
5-(Bis(4-carboxybenzyl)amino)isophthalic acid is unique due to its semi-rigid structure, which allows for the formation of flexible metal-organic frameworks with reversible crystal-to-crystal transformations. This property is not commonly observed in other similar compounds .
Properties
Molecular Formula |
C24H19NO8 |
---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
5-[bis[(4-carboxyphenyl)methyl]amino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C24H19NO8/c26-21(27)16-5-1-14(2-6-16)12-25(13-15-3-7-17(8-4-15)22(28)29)20-10-18(23(30)31)9-19(11-20)24(32)33/h1-11H,12-13H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33) |
InChI Key |
IXSOSENGIKYQKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN(CC2=CC=C(C=C2)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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